molecular formula C19H12N2O4 B8196321 4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid

4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid

Cat. No. B8196321
M. Wt: 332.3 g/mol
InChI Key: YVZJQEFBCUVVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C19H12N2O4 and its molecular weight is 332.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer Light Emitting Diodes : A related compound, 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole, has been used to manipulate the triplet energy level of Ir(III) complexes to fine-tune emission spectra in polymer light-emitting diodes (Cho et al., 2010).

  • Synthesis of Pyrido[4,3-b]Carbazoles : 11-amino-substituted-6H-pyrido[4,3-b]carbazoles have been synthesized for research purposes (Praly‐Deprez et al., 1991).

  • C-H Bond Activation : Ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles were synthesized via C-H bond activation, showing functional group tolerance and varying product yields (Chu et al., 2013).

  • Host Materials for Organic Light-Emitting Diodes : New bipolar host molecules like 9-(6-(9H-carbazol-9-yl)pyridin-3-yl) were synthesized for blue phosphorescent organic light-emitting diodes (Cho et al., 2014).

  • Thermally Activated Delayed Fluorescence OLEDs : A 2,6-CzPy-based compound was used as a host for blue thermally activated delayed fluorescence OLEDs (Zhao et al., 2020).

  • Ligand Synthesis for Spectroscopy : Synthesis of 3-[4-(Pyridin-2-yl)phenyl]-9-(4-fluorophenyl)-9H-carbazole has applications in UV-vis absorption and PL emission spectroscopy (Gao, 2010).

  • Ruthenium-Catalyzed C-H Bond Acetoxylation : Efficient ruthenium-catalyzed C-H bond acetoxylation on carbazole frameworks was demonstrated (Okada et al., 2016).

  • Electrochemical Polymerization : Poly(2,6-carbazole) derivatives form stable electroactive conjugated polymers, useful in electrochemical polymerization (Laba et al., 2015).

  • Luminescent Metal-Organic Frameworks : A metal-organic framework, ZnL, was synthesized using similar compounds for sensing Fe3+ ions in weak acidic/basic conditions (Zhu et al., 2017).

properties

IUPAC Name

4-carbazol-9-ylpyridine-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-18(23)14-9-11(10-15(20-14)19(24)25)21-16-7-3-1-5-12(16)13-6-2-4-8-17(13)21/h1-10H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZJQEFBCUVVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=NC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid
Reactant of Route 3
4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid
Reactant of Route 5
4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid

Citations

For This Compound
1
Citations
JHSK Monteiro, FA Sigoli, A Bettencourt-Dias - 2016 - inis.iaea.org
Template for Electronic Submission of Organic Letters Page 1 Sociedade Brasileira de Química (SBQ) Goiânia – 2016 39a Reunião Anual da Sociedade Brasileira de Química: Criar e …
Number of citations: 0 inis.iaea.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.